molecular formula C14H30OSi B079829 Trimethyl(undec-10-enoxy)silane CAS No. 14031-97-1

Trimethyl(undec-10-enoxy)silane

Cat. No. B079829
CAS RN: 14031-97-1
M. Wt: 242.47 g/mol
InChI Key: ZHPUNQPMNQHBJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyl(undec-10-enoxy)silane can be synthesized via various methods. For instance, one study describes the synthesis of telechelic polyolefins, where trimethyl(undec-10-enoxy)silane was used to cap the polymer chain end . Another study reports the synthesis of a novel hydroxy silane coupling agent via Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane .


Chemical Reactions Analysis

Trimethyl(undec-10-enoxy)silane likely exhibits similar reactivity to other trialkylsilanes. For example, triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It’s also used in reductive alkylation of secondary amines with aldehydes .

Scientific Research Applications

Radical-Based Reagent in Organic Chemistry

Trimethyl(undec-10-enoxy)silane, also known as tris(trimethylsilyl)silane, has been used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Polymerization

Trimethyl(undec-10-enoxy)silane plays a strategic role in polymerization . It has been used in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

Reducing Agent

Trimethyl(undec-10-enoxy)silane has been introduced as a radical-based reducing agent for functional group modifications and a mediator of sequential radical reactions . It has found multiple applications in organic synthesis as well as in polymers and material science .

Surface Modification

Silane coupling agents, such as Trimethyl(undec-10-enoxy)silane, are used for surface modification . They introduce functional groups onto the surfaces of particles, improving the adhesion of the inorganic/polymer interface .

Polymer Composites

Trimethyl(undec-10-enoxy)silane has been used in the development of polymer composites . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .

Coatings

Trimethyl(undec-10-enoxy)silane is valuable for multi-materialization, including in coatings . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Mechanism of Action

Target of Action

Trimethyl(undec-10-enoxy)silane is a type of silane, which are often used as an alternative to toxic reducing agents . The primary targets of this compound are molecules that require reduction, such as aldehydes and ketones .

Mode of Action

The mode of action of Trimethyl(undec-10-enoxy)silane involves the donation of hydride or hydrogen atoms to its targets . This is due to the electron-releasing strength of the carbon-silicon bond, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .

Biochemical Pathways

Silanes in general are known to participate in a variety of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Result of Action

The result of Trimethyl(undec-10-enoxy)silane’s action is the reduction of its target molecules. This can lead to the formation of new compounds, depending on the specific targets and reaction conditions . For instance, in the case of aldehydes and ketones, the result would be the corresponding alcohols .

Action Environment

The action of Trimethyl(undec-10-enoxy)silane can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

trimethyl(undec-10-enoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPUNQPMNQHBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347979
Record name 11-Trimethylsilyloxy-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(undec-10-enoxy)silane

CAS RN

14031-97-1
Record name 11-Trimethylsilyloxy-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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